![molecular formula C10H14OS2 B14307375 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol CAS No. 113087-87-9](/img/structure/B14307375.png)
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with methoxymethyl and dimethyl groups. The presence of the methoxymethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,4-dimethylbenzene-1-thiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene-1-thiol: Lacks the methoxymethylsulfanyl group, resulting in different chemical properties.
5-Methoxy-2,4-dimethylbenzene-1-thiol: Contains a methoxy group instead of the methoxymethylsulfanyl group.
5-(Methylsulfanyl)-2,4-dimethylbenzene-1-thiol: Contains a methylsulfanyl group instead of the methoxymethylsulfanyl group.
Uniqueness
The presence of the methoxymethylsulfanyl group in 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds. This uniqueness contributes to its diverse applications in research and industry.
Properties
CAS No. |
113087-87-9 |
|---|---|
Molecular Formula |
C10H14OS2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
5-(methoxymethylsulfanyl)-2,4-dimethylbenzenethiol |
InChI |
InChI=1S/C10H14OS2/c1-7-4-8(2)10(5-9(7)12)13-6-11-3/h4-5,12H,6H2,1-3H3 |
InChI Key |
SSEAIUYFHBGIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S)SCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



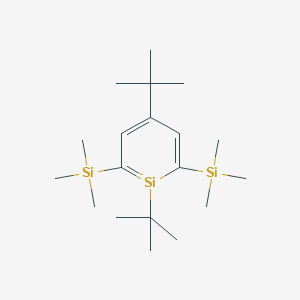
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
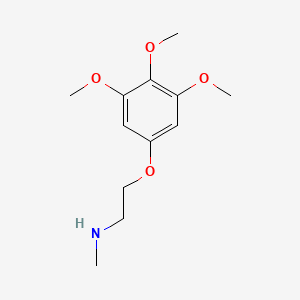
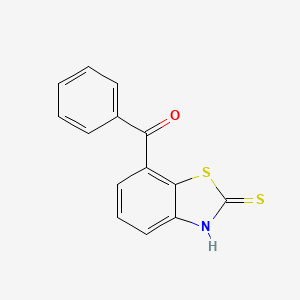
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
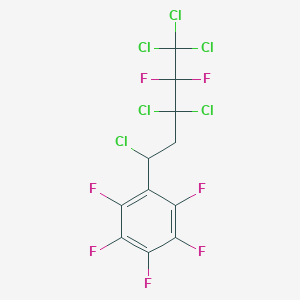
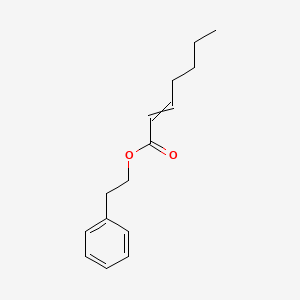
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

